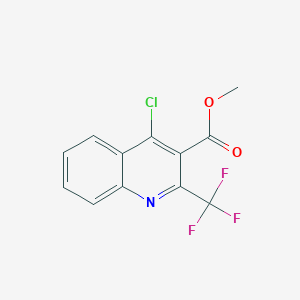

Methyl 4-chloro-2-(trifluoromethyl)quinoline-3-carboxylate

Beschreibung

Methyl 4-chloro-2-(trifluoromethyl)quinoline-3-carboxylate (CAS: 1018678-39-1) is a halogenated quinoline derivative characterized by a trifluoromethyl (-CF₃) group at position 2, a chlorine atom at position 4, and a methyl ester at position 3 of the quinoline core. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its electron-withdrawing substituents, which enhance reactivity in cross-coupling and nucleophilic substitution reactions . Its molecular formula is C₁₂H₇ClF₃NO₂, with a molar mass of 289.64 g/mol.

Eigenschaften

Molekularformel |

C12H7ClF3NO2 |

|---|---|

Molekulargewicht |

289.64 g/mol |

IUPAC-Name |

methyl 4-chloro-2-(trifluoromethyl)quinoline-3-carboxylate |

InChI |

InChI=1S/C12H7ClF3NO2/c1-19-11(18)8-9(13)6-4-2-3-5-7(6)17-10(8)12(14,15)16/h2-5H,1H3 |

InChI-Schlüssel |

HEBLWGBSPBNOBC-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=C(C2=CC=CC=C2N=C1C(F)(F)F)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-2-(trifluoromethyl)quinoline-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-2-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate under acidic conditions, followed by cyclization to form the quinoline ring . The reaction conditions often require elevated temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate more efficient purification techniques to ensure the compound meets the required specifications for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-chloro-2-(trifluoromethyl)quinoline-3-carboxylate undergoes several types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The quinoline ring can be oxidized or reduced depending on the reagents and conditions used.

Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Cross-Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminoquinoline derivative, while cross-coupling reactions can produce various biaryl compounds .

Wissenschaftliche Forschungsanwendungen

Methyl 4-chloro-2-(trifluoromethyl)quinoline-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.

Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antibacterial agents.

Medicine: Some derivatives are being investigated for their antimalarial and antineoplastic activities.

Industry: The compound is used in the development of liquid crystals and other advanced materials.

Wirkmechanismus

The mechanism of action of methyl 4-chloro-2-(trifluoromethyl)quinoline-3-carboxylate and its derivatives often involves interaction with specific molecular targets. For example, some derivatives inhibit enzymes by binding to their active sites, thereby blocking their activity . The presence of the trifluoromethyl group can enhance the compound’s binding affinity and specificity for its targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Quinoline derivatives with trifluoromethyl, chloro, and ester substituents are widely explored for their structural versatility and bioactivity. Below is a comparative analysis of Methyl 4-chloro-2-(trifluoromethyl)quinoline-3-carboxylate with its analogs:

Structural and Physicochemical Properties

Stability and Reactivity

- Methyl vs. Ethyl Esters : Methyl esters generally exhibit faster hydrolysis rates under basic conditions due to lower steric hindrance, making them preferable for prodrug designs .

- Positional Effects: The 2-CF₃/4-Cl configuration in the target compound enhances resonance stabilization of the quinoline ring, improving resistance to metabolic degradation compared to 7-CF₃ isomers .

Biologische Aktivität

Methyl 4-chloro-2-(trifluoromethyl)quinoline-3-carboxylate is a synthetic compound belonging to the quinoline class, notable for its unique structural features that include a trifluoromethyl group and a carboxylate moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.

- Molecular Formula : C12H6ClF3NO2

- Molecular Weight : Approximately 289.64 g/mol

- CAS Number : 1384264-64-5

The presence of the trifluoromethyl group enhances the compound's lipophilicity, which is critical for its interaction with biological membranes and targets.

Enzyme Inhibition

Research indicates that methyl 4-chloro-2-(trifluoromethyl)quinoline-3-carboxylate exhibits significant enzyme inhibition properties. It interacts with various enzymes involved in metabolic pathways, effectively altering their activity. The compound has been shown to inhibit key metabolic enzymes, which can lead to altered cellular metabolism and signaling pathways.

Antimicrobial and Anticancer Properties

Several studies have reported the antimicrobial and anticancer activities of this compound:

- Antimicrobial Activity : Methyl 4-chloro-2-(trifluoromethyl)quinoline-3-carboxylate has demonstrated efficacy against various pathogens, suggesting potential applications in treating infectious diseases.

- Anticancer Activity : The compound has been evaluated for its antiproliferative effects on cancer cell lines. For instance, it has shown promising results in inducing apoptosis in colorectal cancer cells (Colo320) and other cancer models, indicating its potential as a lead compound for cancer therapy .

In Vitro Studies

- Cell Line Testing : In vitro studies have assessed the cytotoxicity of methyl 4-chloro-2-(trifluoromethyl)quinoline-3-carboxylate against various cancer cell lines, including MCF-7 (breast cancer) and Colo320 (colorectal cancer). Results indicated significant growth inhibition with IC50 values in the low micromolar range.

- Mechanistic Insights : Investigations into the molecular mechanisms revealed that the compound induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators, such as p53 .

Structure-Activity Relationship (SAR)

A SAR analysis has been performed to elucidate the relationship between the chemical structure of methyl 4-chloro-2-(trifluoromethyl)quinoline-3-carboxylate and its biological activity. Key findings include:

| Structural Feature | Impact on Activity |

|---|---|

| Trifluoromethyl Group | Enhances lipophilicity and enzyme binding affinity |

| Carboxylate Moiety | Facilitates interaction with cellular targets |

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.